1-(2-bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea
Overview
Description
SB-705498 is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel . This compound has been evaluated in clinical trials for the treatment of conditions such as rhinitis and chronic cough . It is known for its ability to inhibit the activation of TRPV1 by capsaicin, acid, and heat .
Mechanism of Action
Target of Action
SB-705498 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . The TRPV1 receptor is a nonselective cation channel that is activated by noxious heat, protons, and capsaicin .
Mode of Action
SB-705498 acts as a competitive antagonist of the capsaicin-mediated activation of TRPV1 receptors . It has been shown to induce rapid, reversible inhibition of capsaicin, acid, or heat-mediated activation of human TRPV1 .
Biochemical Pathways
By blocking these receptors, SB-705498 can potentially modulate these processes .
Pharmacokinetics
It has been reported that the brain concentrations of sb-705498 following 10 and 20 mg/kg treatments were 21 ± 05 ng/mg brain (49 µM) and 24 ± 11 ng/mg brain (56 µM), respectively . These concentrations are significantly higher than the IC50 of SB-705498 at TRPV1 channels against a heat stimulus (6 nM), indicating good bioavailability .
Result of Action
SB-705498 has been evaluated in clinical trials for the treatment of rhinitis and chronic cough . It has been shown to inhibit capsaicin-induced nasal responses in healthy volunteers and patients with non-allergic rhinitis .
Biochemical Analysis
Biochemical Properties
SB-705498 plays a significant role in biochemical reactions by interacting with the TRPV1 receptor, a nonselective cation channel predominantly expressed by sensory neurons. The compound inhibits the activation of TRPV1 by various stimuli, including capsaicin, acid, and heat. This inhibition is achieved through competitive antagonism, where SB-705498 binds to the receptor and prevents its activation by these stimuli . The interaction between SB-705498 and TRPV1 is characterized by high potency and selectivity, making it a valuable tool for studying the physiological and pathological roles of TRPV1 .
Cellular Effects
SB-705498 exerts significant effects on various types of cells and cellular processes. By inhibiting TRPV1 activation, SB-705498 can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, in sensory neurons, the inhibition of TRPV1 by SB-705498 can reduce the perception of pain and inflammation . Additionally, SB-705498 has been shown to affect other cell types, such as epithelial cells, by modulating their response to noxious stimuli .
Molecular Mechanism
The molecular mechanism of SB-705498 involves its binding to the TRPV1 receptor and preventing its activation by capsaicin, acid, and heat. This binding is competitive, meaning that SB-705498 competes with these stimuli for the same binding site on the receptor . The inhibition of TRPV1 activation by SB-705498 leads to a decrease in the influx of cations, such as calcium and sodium, into the cell, which in turn reduces the downstream signaling events associated with TRPV1 activation . This mechanism of action highlights the potential of SB-705498 as a therapeutic agent for conditions involving TRPV1-mediated pain and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SB-705498 have been observed to change over time. The compound is stable and maintains its inhibitory effects on TRPV1 activation for extended periods. The long-term effects of SB-705498 on cellular function have been studied in both in vitro and in vivo settings. These studies have shown that prolonged exposure to SB-705498 can lead to sustained inhibition of TRPV1 activation and a corresponding reduction in pain and inflammation .
Dosage Effects in Animal Models
The effects of SB-705498 vary with different dosages in animal models. At lower doses, SB-705498 effectively inhibits TRPV1 activation and reduces pain and inflammation without causing significant adverse effects . At higher doses, SB-705498 can cause toxic effects, including alterations in cellular metabolism and gene expression . These findings highlight the importance of optimizing the dosage of SB-705498 to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
SB-705498 is involved in various metabolic pathways, including those mediated by enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination from the body . Additionally, SB-705498 can affect metabolic flux and metabolite levels by modulating the activity of TRPV1 and other related pathways .
Transport and Distribution
SB-705498 is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, SB-705498 can accumulate in specific compartments, such as the plasma membrane, where it exerts its inhibitory effects on TRPV1 activation .
Subcellular Localization
The subcellular localization of SB-705498 is primarily at the plasma membrane, where it interacts with the TRPV1 receptor. The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to TRPV1 to exert its inhibitory effects . Additionally, post-translational modifications and targeting signals may direct SB-705498 to specific compartments or organelles within the cell, further modulating its activity and function .
Preparation Methods
The synthesis of SB-705498 involves several steps, starting with the preparation of key intermediates. The reaction conditions often involve the use of reagents such as sodium hydride, bromine, and trifluoromethyl iodide . Industrial production methods for SB-705498 are designed to optimize yield and purity, often involving large-scale reactions under controlled conditions .
Chemical Reactions Analysis
SB-705498 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SB-705498 has a wide range of scientific research applications:
Comparison with Similar Compounds
SB-705498 is unique among TRPV1 antagonists due to its high potency and selectivity . Similar compounds include:
AMG-517: Another TRPV1 antagonist with similar properties but different chemical structure.
JNJ-17203212: A TRPV1 antagonist with higher affinity and longer half-life compared to SB-705498.
JNJ-38893777: Another TRPV1 antagonist with comparable efficacy in blocking TRPV1 activation.
These compounds share the common feature of targeting TRPV1 but differ in their pharmacokinetic properties and chemical structures .
Properties
IUPAC Name |
1-(2-bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrF3N4O/c18-13-3-1-2-4-14(13)24-16(26)23-12-7-8-25(10-12)15-6-5-11(9-22-15)17(19,20)21/h1-6,9,12H,7-8,10H2,(H2,23,24,26)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYILLRHXRVTRSH-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=CC=CC=C2Br)C3=NC=C(C=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1NC(=O)NC2=CC=CC=C2Br)C3=NC=C(C=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrF3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198236 | |
Record name | SB705498 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501951-42-4 | |
Record name | SB705498 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501951424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SB-705498 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11883 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SB705498 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SB-705498 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T74V9O0Y2W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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